molecular formula C7H13NO4 B14147905 (S)-2-amino-6-methoxy-6-oxohexanoic acid CAS No. 147780-40-3

(S)-2-amino-6-methoxy-6-oxohexanoic acid

Cat. No.: B14147905
CAS No.: 147780-40-3
M. Wt: 175.18 g/mol
InChI Key: PNVFTLDMLLRZOB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-6-methoxy-6-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a keto group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-6-methoxy-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the methoxy and keto groups through selective reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-6-methoxy-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-2-Amino-6-methoxy-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies related to amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-6-methoxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-6-hydroxy-6-oxohexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (S)-2-Amino-6-methyl-6-oxohexanoic acid: Contains a methyl group instead of a methoxy group.

    (S)-2-Amino-6-oxohexanoic acid: Lacks the methoxy group.

Uniqueness: (S)-2-Amino-6-methoxy-6-oxohexanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Properties

CAS No.

147780-40-3

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-amino-6-methoxy-6-oxohexanoic acid

InChI

InChI=1S/C7H13NO4/c1-12-6(9)4-2-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

PNVFTLDMLLRZOB-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)CCC[C@@H](C(=O)O)N

Canonical SMILES

COC(=O)CCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.